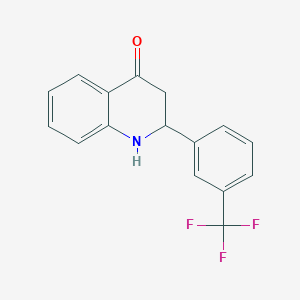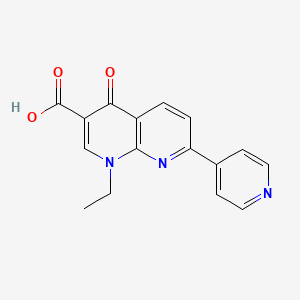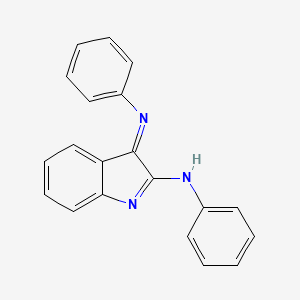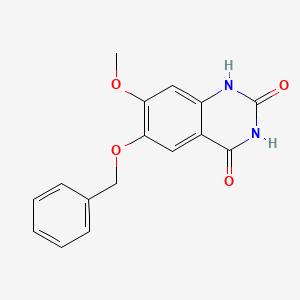![molecular formula C21H20O B11837359 4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran CAS No. 62225-38-1](/img/structure/B11837359.png)
4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran is a complex organic compound that belongs to the class of heterocyclic compounds It features a fused ring system combining an indene and a pyran ring, with phenyl and isopropyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-phenyl-2-propanol with indanone in the presence of a strong acid catalyst can lead to the formation of the desired compound through a series of condensation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents used in the process are selected to ensure high efficiency and minimal environmental impact. Techniques such as continuous flow synthesis and the use of recyclable catalysts may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-2-propanol: A related compound with similar structural features but lacking the fused ring system.
Indanone derivatives: Compounds with a similar indene core but different substituents.
Pyran derivatives: Compounds with a pyran ring but different substituents and ring fusion patterns.
Uniqueness
4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran is unique due to its fused ring system and specific substituents, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
62225-38-1 |
|---|---|
Formule moléculaire |
C21H20O |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
4-phenyl-2-propan-2-yl-4,9-dihydroindeno[2,1-b]pyran |
InChI |
InChI=1S/C21H20O/c1-14(2)19-13-18(15-8-4-3-5-9-15)21-17-11-7-6-10-16(17)12-20(21)22-19/h3-11,13-14,18H,12H2,1-2H3 |
Clé InChI |
DLTPGKYMTDBYKG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(C2=C(O1)CC3=CC=CC=C32)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Indole-2-carboxylic acid, 5-[2-[(methylamino)sulfonyl]ethyl]-3-(4-pyridinyl)-, methyl ester](/img/structure/B11837285.png)





![N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]cyclohexanecarbohydrazide](/img/structure/B11837312.png)



![3-[(Z)-(4-chlorophenyl)methylideneamino]-2-methylquinazolin-4-one](/img/structure/B11837331.png)


